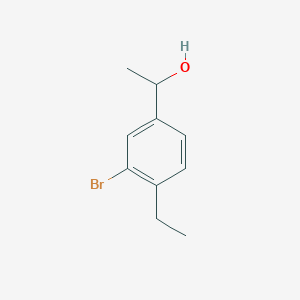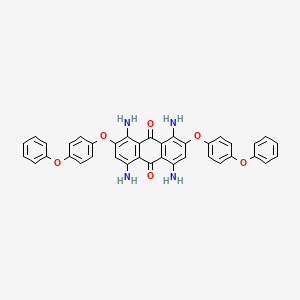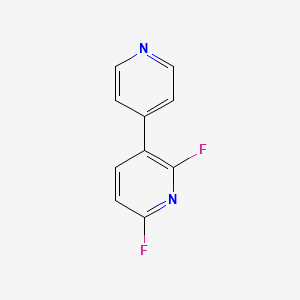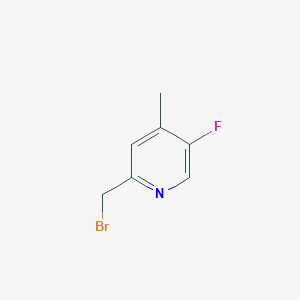
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry These compounds are known for their diverse biological activities and potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- typically involves the bromination of isoindoline-1,3-dione followed by the introduction of the hexyldecyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
The introduction of the hexyldecyl group can be accomplished through a nucleophilic substitution reaction. This involves reacting the brominated isoindoline-1,3-dione with a hexyldecyl halide (such as hexyldecyl chloride or hexyldecyl bromide) in the presence of a base like potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer bromine atoms or altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenases, which play a role in inflammation and pain. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1H-Isoindole-1,3(2H)-dione,2-(2-hexyldecyl)-: Lacks the bromine atoms, resulting in different chemical and biological properties.
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-: Lacks the hexyldecyl group, affecting its solubility and interaction with biological targets.
1H-Isoindole-1,3(2H)-dione,2-(2-bromoethyl)-: Contains a different alkyl group, leading to variations in its reactivity and applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione,4,7-dibromo-2-(2-hexyldecyl)- is unique due to the presence of both bromine atoms and the hexyldecyl group. This combination enhances its chemical reactivity, solubility, and potential biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C24H35Br2NO2 |
|---|---|
Peso molecular |
529.3 g/mol |
Nombre IUPAC |
4,7-dibromo-2-(2-hexyldecyl)isoindole-1,3-dione |
InChI |
InChI=1S/C24H35Br2NO2/c1-3-5-7-9-10-12-14-18(13-11-8-6-4-2)17-27-23(28)21-19(25)15-16-20(26)22(21)24(27)29/h15-16,18H,3-14,17H2,1-2H3 |
Clave InChI |
PEQPVJWXNLQOJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)CN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)





![5-[(3,4-dimethoxyphenyl)methyl]-2-[4-[4-[5-[(3,4-dimethoxyphenyl)methyl]-3-phenyltetrazol-2-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]-3-phenyltetrazol-2-ium;chloride](/img/structure/B13128385.png)

![1-Amino-4-{[3-(1H-imidazol-1-yl)propyl]amino}anthracene-9,10-dione](/img/structure/B13128417.png)

![2-Hexyldecyl 4,6-dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylate](/img/structure/B13128427.png)
